molecular formula C8H11NO3 B11780270 Ethyl 4-methoxy-1h-pyrrole-2-carboxylate CAS No. 18469-25-5

Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Cat. No.: B11780270
CAS No.: 18469-25-5
M. Wt: 169.18 g/mol
InChI Key: KVVUVMZYKUVTRA-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism varies based on the structure of the final active compound derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions.

Properties

IUPAC Name

ethyl 4-methoxy-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVUVMZYKUVTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295445
Record name ethyl 4-methoxy-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-25-5
Record name NSC102017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-methoxy-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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